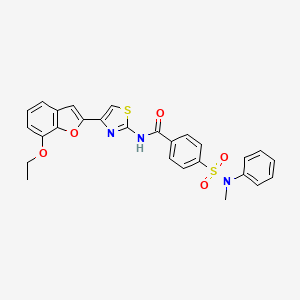
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar 1H-1,2,3-triazole analogs has been accomplished using various methods. One such method involves “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The starting material undergoes Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .Molecular Structure Analysis
The molecular structure of 1H-1,2,3-triazole compounds is characterized by the presence of a five-membered ring containing two nitrogen atoms and three carbon atoms . The presence of polar groups at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to the overall activity of these compounds .Chemical Reactions Analysis
The chemical reactions involving 1H-1,2,3-triazole compounds are diverse. They have been synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The loss of hydrogen bond donor/acceptor group at triazole substituted aryl group makes the molecule less active .Wirkmechanismus
Mode of action
1,2,3-triazoles are known to form hydrogen bonds with their targets, which can lead to changes in the target’s function . Azetidines can also interact with their targets in various ways, depending on their substitution pattern.
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways it might affect. Both 1,2,3-triazoles and azetidines are found in a variety of biologically active compounds, suggesting that they could potentially interact with a wide range of biochemical pathways .
Pharmacokinetics
1,2,3-triazoles are generally considered to have good pharmacokinetic properties, including good metabolic stability and bioavailability . Azetidines, due to their strained ring structure, can have variable pharmacokinetic properties depending on their substitution pattern.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone in lab experiments is that it is relatively easy to synthesize using the CuAAC reaction. It also has a high degree of selectivity and potency, which makes it a promising candidate for drug development. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to optimize for specific applications.
Zukünftige Richtungen
There are several future directions for research on (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone. One direction is to further study its potential as an anti-cancer agent, including testing its efficacy in animal models and developing derivatives that could be more effective. Another direction is to investigate its potential as a treatment for other diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand its mechanism of action and optimize it for specific applications.
Synthesemethoden
The synthesis of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone involves the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method involves the reaction of an azide and an alkyne in the presence of a copper catalyst to form a triazole ring. This triazole ring is then reacted with an azetidine ring and a thiophene ring to form the final compound.
Wissenschaftliche Forschungsanwendungen
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone has been studied for its potential applications in scientific research, specifically in the field of medicinal chemistry. It has been shown to have potential as an anti-cancer agent, as well as a potential treatment for other diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
(4-thiophen-3-ylphenyl)-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS/c21-16(19-9-15(10-19)20-7-6-17-18-20)13-3-1-12(2-4-13)14-5-8-22-11-14/h1-8,11,15H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUFMSSFFXMWMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)C3=CSC=C3)N4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[1-(3-Phenylpropyl)benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one](/img/structure/B2578047.png)


![2-[(2-Iodobenzoyl)amino]thiophene-3-carboxylic acid](/img/structure/B2578054.png)



![N-(2-fluorophenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2578058.png)
![N-(3-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}phenyl)-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2578059.png)
![5-[(Azetidin-3-yloxy)methyl]-3-methyl-1,2,4-oxadiazole hydrochloride](/img/structure/B2578064.png)


![{2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine](/img/structure/B2578067.png)